N,N-Dimethyl-4-((methylamino)methyl)aniline
Overview
Description
N,N-Dimethyl-4-((methylamino)methyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Continuous Flow Methylation
Selective N-monomethylation of anilines, including derivatives of N,N-Dimethyl-4-((methylamino)methyl)aniline, can be achieved under continuous flow conditions using dimethyl carbonate as a methylating agent. This method is advantageous due to the expanded process windows available in continuous flow regime, allowing for monomethylation in superheated solvents at high pressure. This approach is applicable to a broad range of primary aniline substrates and has been used in synthesizing the synthetic precursor of diazepam, demonstrating its utility in pharmaceutical synthesis (Seo et al., 2017).
Fluorescent Thermometer Application
This compound derivatives, specifically N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, exhibit fluorescence intensity enhancement with increasing temperature. This property enables these compounds to be used as ratiometric fluorescent thermometers with a mega-Stokes shift and positive temperature coefficient, useful in temperature sensing applications (Cao et al., 2014).
Methylation with Dimethyl Carbonate over Y-Zeolites
The methylation of aniline with dimethyl carbonate over alkali cation exchanged zeolites, such as Y-zeolites, has shown high selectivity for N-monomethylation. This process has been found to be highly efficient, attaining a selectivity of 93.5% for N-methylaniline at an aniline conversion of 99.6% (Fu & Ono, 1993).
Sequential Coupling with Cyclic Carbonates
Research demonstrates the sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalysed by faujasites. This process yields N,N-dimethyl derivatives efficiently and is chemoselective, avoiding competitive reactions between anilines and cyclic carbonates (Selva et al., 2008).
Reductive N-Methylation
The reductive N-methylation of amines with tetracarbonyl-hydridoferrate-formaldehyde is another significant application. This method is excellent for reductive N-methylation of amines, including anilines, under certain conditions such as temperature and atmosphere control (Watanabe et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIPUNLJRBPNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83671-43-6 | |
Record name | N-Methyl-4-(N,N-dimethylamino)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083671436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-dimethyl-4-[(methylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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